molecular formula C23H32O4S B1205730 15beta-Hydroxy-7alpha-mercapto-pregn-4-ene-3,20-dione 7-acetate CAS No. 7255-85-8

15beta-Hydroxy-7alpha-mercapto-pregn-4-ene-3,20-dione 7-acetate

Cat. No. B1205730
CAS RN: 7255-85-8
M. Wt: 404.6 g/mol
InChI Key: YYFCRMZCEYYPDO-SSKFVTQDSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

15beta-Hydroxy-7alpha-mercapto-pregn-4-ene-3,20-dione 7-acetate is a corticosteroid hormone.

Scientific Research Applications

Identification in Ovarian Venous Blood

Research by Simmer, Hilliard, and Archibald (1963) identified compounds related to 15beta-Hydroxy-7alpha-mercapto-pregn-4-ene-3,20-dione 7-acetate in the ovarian venous blood of rabbits. This highlights its role in reproductive biology and hormonal regulation (Simmer, Hilliard, & Archibald, 1963).

Enzymatic Conversion in Human Placenta

Edwards et al. (1976) studied the conversion of pregnenolone to progesterone in the human placenta, involving compounds similar to 15beta-Hydroxy-7alpha-mercapto-pregn-4-ene-3,20-dione 7-acetate. This research provides insight into the biochemical pathways in human reproduction (Edwards, O'Conner, Bransome, & Braselton, 1976).

Receptor Binding Studies

Research by Pichon and Milgrom (1977) on progesterone-receptor complexes in human mammary carcinoma could be relevant to understanding the interaction of 15beta-Hydroxy-7alpha-mercapto-pregn-4-ene-3,20-dione 7-acetate with similar receptors (Pichon & Milgrom, 1977).

Microbial Hydroxylation of Pregnenolone Derivatives

Choudhary et al. (2005) explored the microbial hydroxylation of pregnenolone derivatives, which could be closely related to the hydroxylation processes of 15beta-Hydroxy-7alpha-mercapto-pregn-4-ene-3,20-dione 7-acetate (Choudhary, Batool, Shah, Nawaz, & Atta-ur-rahman, 2005).

Interaction with Steroid Receptors

Kasid et al. (1978) investigated the interaction of progestins with steroid receptors in the human uterus, which is significant for understanding the potential interactions of 15beta-Hydroxy-7alpha-mercapto-pregn-4-ene-3,20-dione 7-acetate with these receptors (Kasid, Buckshee, Hingorani, & Laumas, 1978).

Steroid Derivatives in Plant Kingdom

Tschesche and Führer (1979) conducted a study on steroid derivatives in the plant kingdom, which could shed light on the presence and function of similar compounds to 15beta-Hydroxy-7alpha-mercapto-pregn-4-ene-3,20-dione 7-acetate in plants (Tschesche & Führer, 1979).

Metabolic Clearance Rates in Dogs

Runić et al. (1976) studied the metabolic clearance rates of progesterone and medroxyprogesterone acetate in dogs, which could be relevant for understanding the metabolism of similar compounds (Runić, Miljkovic̄, Bogumil, Nahrwold, & Bardin, 1976).

Synthesis of Hydroxylated Derivatives

Kraan et al. (1993) focused on the synthesis of hydroxylated derivatives of certain steroids, which might offer insights into the synthetic pathways of compounds like 15beta-Hydroxy-7alpha-mercapto-pregn-4-ene-3,20-dione 7-acetate (Kraan, van Wee, Wolthers, Molen, Nagel, Drayer, & Leusen, 1993).

Enzyme in Steroid Metabolism

Finsterbusch et al. (1999) isolated an enzyme from Digitalis lanata, involved in converting pregnenolone to progesterone, which may offer insights into the enzymatic processes related to 15beta-Hydroxy-7alpha-mercapto-pregn-4-ene-3,20-dione 7-acetate (Finsterbusch, Lindemann, Grimm, Eckerskorn, & Luckner, 1999).

Biotransformation of Steroids

Janeczko et al. (2009) studied the biotransformation of various steroid compounds using Chaetomium sp., which could be relevant for the biotransformation pathways of 15beta-Hydroxy-7alpha-mercapto-pregn-4-ene-3,20-dione 7-acetate (Janeczko, Dmochowska‐Gladysz, Kostrzewa-Susłow, Białońska, & Ciunik, 2009).

properties

CAS RN

7255-85-8

Product Name

15beta-Hydroxy-7alpha-mercapto-pregn-4-ene-3,20-dione 7-acetate

Molecular Formula

C23H32O4S

Molecular Weight

404.6 g/mol

IUPAC Name

S-[(7R,8R,9S,10R,13S,14S,15R,17S)-17-acetyl-15-hydroxy-10,13-dimethyl-3-oxo-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-7-yl] ethanethioate

InChI

InChI=1S/C23H32O4S/c1-12(24)17-11-18(27)21-20-16(6-8-23(17,21)4)22(3)7-5-15(26)9-14(22)10-19(20)28-13(2)25/h9,16-21,27H,5-8,10-11H2,1-4H3/t16-,17+,18+,19+,20-,21-,22-,23+/m0/s1

InChI Key

YYFCRMZCEYYPDO-SSKFVTQDSA-N

Isomeric SMILES

CC(=O)[C@H]1C[C@H]([C@@H]2[C@@]1(CC[C@H]3[C@H]2[C@@H](CC4=CC(=O)CC[C@]34C)SC(=O)C)C)O

SMILES

CC(=O)C1CC(C2C1(CCC3C2C(CC4=CC(=O)CCC34C)SC(=O)C)C)O

Canonical SMILES

CC(=O)C1CC(C2C1(CCC3C2C(CC4=CC(=O)CCC34C)SC(=O)C)C)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
15beta-Hydroxy-7alpha-mercapto-pregn-4-ene-3,20-dione 7-acetate
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15beta-Hydroxy-7alpha-mercapto-pregn-4-ene-3,20-dione 7-acetate
Reactant of Route 3
15beta-Hydroxy-7alpha-mercapto-pregn-4-ene-3,20-dione 7-acetate
Reactant of Route 4
15beta-Hydroxy-7alpha-mercapto-pregn-4-ene-3,20-dione 7-acetate
Reactant of Route 5
15beta-Hydroxy-7alpha-mercapto-pregn-4-ene-3,20-dione 7-acetate
Reactant of Route 6
15beta-Hydroxy-7alpha-mercapto-pregn-4-ene-3,20-dione 7-acetate

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